
2-(2-Methylpropoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropoxy)quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. The structure of this compound consists of a quinoline core with a 2-methylpropoxy group attached at the second position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and α,β-unsaturated carbonyl compounds as starting materials. The reaction proceeds under acidic or basic conditions, often with the aid of a catalyst such as zinc chloride or sulfuric acid .
Another method involves the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene or arsenic acid. This method is known for its ability to produce quinoline derivatives with high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. Catalysts such as palladium or platinum on carbon are often used to facilitate the reaction, and the process may be optimized for temperature, pressure, and solvent conditions to maximize yield and purity .
化学反应分析
Types of Reactions
2-(2-Methylpropoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
科学研究应用
2-(2-Methylpropoxy)quinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and dyes
作用机制
The mechanism of action of 2-(2-Methylpropoxy)quinoline involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Isobutylquinoline: Similar structure with an isobutyl group instead of a 2-methylpropoxy group.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
2-(2-Methylpropoxy)quinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methylpropoxy group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for drug development .
属性
CAS 编号 |
56273-37-1 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC 名称 |
2-(2-methylpropoxy)quinoline |
InChI |
InChI=1S/C13H15NO/c1-10(2)9-15-13-8-7-11-5-3-4-6-12(11)14-13/h3-8,10H,9H2,1-2H3 |
InChI 键 |
VSZBYPXHHDNXJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=NC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


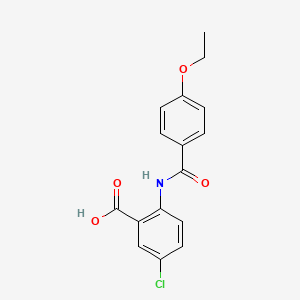
![4-Chloro-3-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13955147.png)
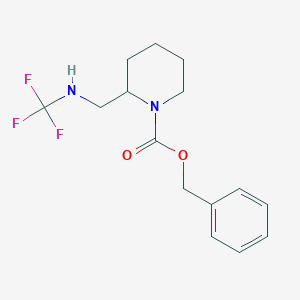


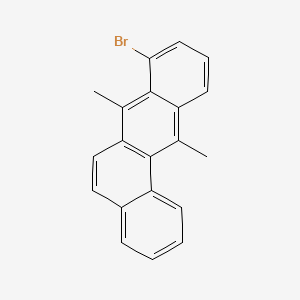

![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)

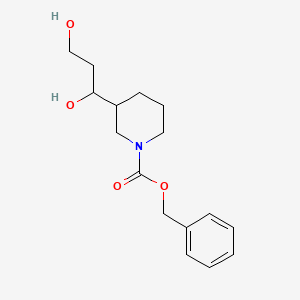
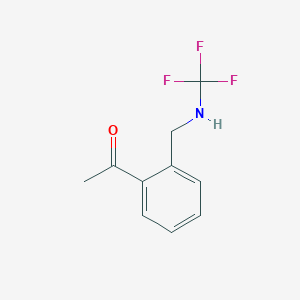
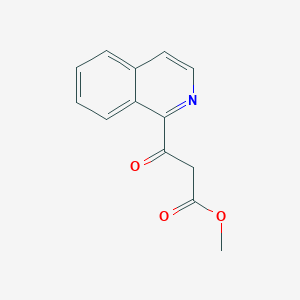
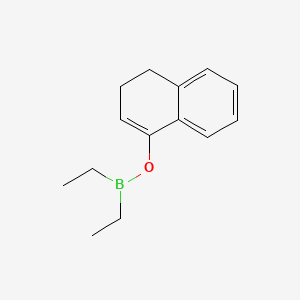
![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)
